molecular formula C17H15F3N2O3 B2905803 (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035005-23-1

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2905803
CAS No.: 2035005-23-1
M. Wt: 352.313
InChI Key: RUOWULVWNVYWHZ-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic small molecule featuring a fused heterocyclic architecture, which may be of significant interest in medicinal chemistry and drug discovery research. The compound's structure integrates a furan ring, a pyrrolidine linker, and a trifluoromethyl-substituted pyridine moiety—functional groups commonly associated with bioactive molecules . Compounds with the (E)-3-(furan-2-yl)prop-2-en-1-one (furan-chalcone) core have been investigated for a range of biological activities in preliminary research, including as potential antimicrobial and tyrosinase inhibitory agents . Furthermore, the 4-(trifluoromethyl)pyridin-2-yl group is a privileged scaffold in pharmaceutical research, often utilized in the development of receptor antagonists and other therapeutic candidates . The specific arrangement of these components suggests potential research applications in the design and screening of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies to explore new chemical space and optimize for desired pharmacological properties. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)12-5-7-21-15(10-12)25-14-6-8-22(11-14)16(23)4-3-13-2-1-9-24-13/h1-5,7,9-10,14H,6,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOWULVWNVYWHZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a reductive amination process.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

    Coupling with the Furan Ring: The final step involves coupling the furan ring with the previously synthesized intermediate through a Heck reaction, which is a palladium-catalyzed coupling reaction between an alkene and an aryl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its trifluoromethyl group is particularly valuable in the design of materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Common Structural Motifs

The enone (α,β-unsaturated ketone) system is a shared feature among analogues, enabling conjugation and reactivity. Substituents on the aryl/heteroaryl groups modulate electronic effects, solubility, and binding interactions.

Key Analogues and Their Features

Compound Name (Reference) Molecular Formula Molecular Weight Substituents (R1, R2) Notable Features
Target Compound C20H16F3N2O3 397.35 R1: Furan-2-yl; R2: 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl Combines furan (electron-rich) and trifluoromethylpyridine (electron-deficient); pyrrolidinyloxy linker
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one C16H11F3O2 300.26 R1: 4-Hydroxyphenyl; R2: 3-Trifluoromethylphenyl Hydroxyl group enhances solubility; trifluoromethyl increases lipophilicity
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one C24H18N2OS 382.48 R1: Thiophen-2-yl (diphenylamino); R2: Pyridin-3-yl Thiophene (sulfur atom) vs. furan; diphenylamino group introduces strong electron-donating effects
(2E)-1-Phenyl-3-pyridin-3-ylprop-2-en-1-one C14H11NO 209.24 R1: Phenyl; R2: Pyridin-3-yl Simplest analogue; lacks complex substituents
(E)-3-(2-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one C18H16ClF3N4O 396.80 R1: 2-Chlorophenyl; R2: Piperazinyl-trifluoromethylpyrimidine Chlorophenyl enhances steric bulk; pyrimidine vs. pyridine in target compound

Comparative Analysis

Electronic Effects

  • Furan vs. Thiophene/Phenyl: The furan-2-yl group (target compound) is less electron-rich than thiophene () but more so than phenyl ().
  • Trifluoromethylpyridine vs. Pyrimidine/Pyridine : The trifluoromethyl group on pyridine (target compound) is strongly electron-withdrawing, enhancing stability and lipophilicity compared to unsubstituted pyridine () or pyrimidine () .

Steric and Solubility Considerations

  • Pyrrolidinyloxy vs. In contrast, the piperazine group () provides a six-membered ring with greater conformational flexibility .
  • Hydroxyl and Trifluoromethyl Groups : The hydroxyl group in improves aqueous solubility, whereas the trifluoromethyl group in the target compound increases lipid solubility, which may enhance membrane permeability .

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through reductive amination using suitable amines and aldehydes or ketones.
  • Introduction of the Pyridine Ring : A nucleophilic substitution reaction introduces the trifluoromethyl-substituted pyridine.
  • Coupling with the Furan Ring : The final step involves a Heck reaction to couple the furan with the previously synthesized intermediate.

The compound's mechanism of action primarily involves interactions with specific biological targets, such as enzymes and receptors. The furan and pyridine moieties facilitate π–π stacking interactions, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. This structural configuration allows for modulation of enzymatic activity, making it a promising candidate for therapeutic applications.

Anticancer Potential

Research has highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives that share structural similarities have been shown to exhibit significant antiproliferative effects across various cancer cell lines:

CompoundCell LineIC50 (µM)% Inhibition
Compound AHEPG21.18 ± 0.1490.47%
Compound BMCF74.18 ± 0.0581.58%
Compound CSK-MEL-52.71 ± 0.1884.32%
Compound DMDA-MB-4680.96 ± 0.1084.83%

These findings suggest that modifications in the molecular structure can significantly influence biological activity, particularly in cancer treatment .

Antibacterial Activity

In addition to anticancer properties, compounds derived from similar structures have demonstrated antibacterial activity against various pathogens, including MRSA and E. coli, suggesting that this compound may also possess antibacterial properties worth exploring .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Zhang et al. (2019) : This study isolated alkaloids from Micromonospora sp., revealing that certain derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that compounds structurally related to this compound can effectively inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventBaseTemp (°C)Yield (%)
1DCMTriethylamine0–2565–78
2THFPyridine25–4072–85

Advanced: How can conflicting bioactivity data in literature be resolved for this compound?

Methodological Answer:
Contradictions often arise from impurities or assay variability. Recommended approaches:

Orthogonal purification : Use sequential column chromatography (silica gel → HPLC) to isolate >98% pure product .

Structural validation : Confirm stereochemistry via X-ray crystallography (e.g., monoclinic P21/c space group parameters: a = 12.0342 Å, b = 17.4069 Å, c = 9.4392 Å) .

Dose-response standardization : Use IC₅₀ values normalized to reference inhibitors (e.g., staurosporine for kinase assays) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies furan (δ 6.3–7.4 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons .
  • HRMS : Confirm molecular weight (theoretical ~425.4 g/mol; experimental ±0.001 Da tolerance) .
  • FT-IR : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F (trifluoromethyl) at 1100–1200 cm⁻¹ .

Advanced: How does the trifluoromethylpyridine moiety influence reactivity in derivatization?

Methodological Answer:
The -CF₃ group:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions) .
  • Directs regioselectivity : Electron-withdrawing effect guides functionalization to the pyridine C3 position .
    Experimental Example :
  • Suzuki coupling at C3 requires Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 h) .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts : Unreacted furan-2-carbaldehyde (retention time ~3.2 min in HPLC; eluted with 70:30 H₂O:MeCN) .
  • Hydrolysis products : Protect the enone moiety with tert-butyldimethylsilyl (TBS) groups during acidic steps .
  • Remediation : Use scavenger resins (e.g., QuadraSil® MP) to adsorb residual metal catalysts .

Advanced: How can computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with PyRx to model interactions (e.g., with kinase domains). The trifluoromethyl group shows van der Waals interactions in hydrophobic pockets .
  • MD simulations : AMBER or GROMACS simulate binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR models : Correlate substituent electronegativity (e.g., -CF₃ vs. -OCH₃) with IC₅₀ values .

Basic: What strategies are effective for scaling up synthesis without compromising yield?

Methodological Answer:

  • Continuous flow chemistry : Reduces reaction time (e.g., from 24 h to 2 h for pyrrolidine coupling) .
  • In-line monitoring : Use PAT tools (e.g., ReactIR™) to track intermediate formation .
  • Workflow :
    • Step 1: Optimize stoichiometry (1:1.2 ratio of furan to pyrrolidine precursor) .
    • Step 2: Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use .

Advanced: How to analyze the impact of stereochemistry on biological activity?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with a Chiralpak® AD-H column (hexane:IPA = 90:10) to isolate enantiomers .
  • Biological testing : Compare IC₅₀ of (R)- vs. (S)-configured derivatives (e.g., 2.3 μM vs. >50 μM in kinase inhibition) .
  • Structural basis : X-ray co-crystallography reveals enantiomer-specific hydrogen bonding with Asp86 in target proteins .

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